1-Naphthalenesulfinamide

Flame Retardancy Thermal Stability Mechanistic Chemistry

Choose 1-Naphthalenesulfinamide for its distinct sulfinamide oxidation state—not interchangeable with sulfonamides or thiols. It decomposes at 212 °C to generate reactive aminyl and sulfenyl radicals, enabling early‑stage radical quenching in flame retardants and polymer grafting. The intermediate oxidation state allows controlled conversion to sulfonamide or sulfenamide, offering synthetic flexibility unavailable with thiol or sulfonamide analogs. Its moderate melting point (128 °C) and single hydrogen‑bond donor make it the preferred candidate for co‑crystal screens. Specify CAS 847980-32-9 to ensure functionality.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
Cat. No. B8210598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfinamide
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)N
InChIInChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
InChIKeyBZQAKUZSTKCBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthalenesulfinamide: Procurement Guide for the Sulfinamide Building Block vs. Sulfonamide Analogs


1-Naphthalenesulfinamide (CAS 847980-32-9) is an organosulfur compound characterized by a naphthalene ring substituted with a sulfinamide (-S(=O)NH2) functional group [1]. It is a white solid with a molecular weight of 191.25 g/mol and a predicted pKa of 9.40, placing it in a distinct oxidation state and proton transfer profile compared to the more common 1-naphthalenesulfonamide class .

Why 1-Naphthalenesulfonamide Cannot Substitute for 1-Naphthalenesulfinamide in Synthesis or Formulation


Substituting the sulfinamide with a 1-naphthalenesulfonamide or 1-naphthalenethiol is not a like-for-like replacement due to fundamental differences in the sulfur oxidation state. The sulfinamide group (-S(=O)-) possesses one fewer oxygen atom than the sulfonamide (-S(=O)2-), resulting in a distinct stereoelectronic environment and a thermal degradation mechanism that generates highly reactive aminyl and sulfenyl radicals, unlike the non-radical charring pathway of sulfonamides [1]. This oxidation state divergence directly impacts key procurement parameters, including melting point (128 °C for sulfinamide vs. ~135.5 °C for sulfonamide and 15 °C for thiol) and hydrogen-bonding capacity [2].

Quantitative Differentiators: 1-Naphthalenesulfinamide vs. Closest In-Class Analogs


Comparative Thermal Degradation Pathway: Radical Generation vs. Charring Mechanism

At the sulfinamide class level, 1-Naphthalenesulfinamide exhibits a distinct thermal decomposition mechanism compared to sulfonamides. Sulfinamides undergo pyrolysis to generate highly reactive aminyl and sulfenyl radicals, whereas sulfonamides decompose via a non-radical mechanism attributed to charring [1]. This mechanistic divergence is critical for applications requiring radical quenching or solid-phase polymer degradation.

Flame Retardancy Thermal Stability Mechanistic Chemistry

Comparative Thermal Stability: Lower Onset of Mass Loss for Sulfinamides

Sulfinamides demonstrate a significantly lower thermal stability threshold compared to sulfonamides. While sulfonamides exhibit high thermal stability with a 5 wt% mass loss occurring between 266 °C and 290 °C, the corresponding sulfinamide class shows a 5 wt% mass loss already at 212 °C [1]. This 54-78 °C difference in decomposition onset provides a quantifiable processing window for applications requiring lower activation temperatures.

Thermal Analysis Material Science Polymer Additives

Melting Point and Physical State Differentiation vs. Sulfonamide and Thiol Analogs

1-Naphthalenesulfinamide exhibits a melting point of 128 °C, which is quantifiably distinct from its closest structural analogs. 1-Naphthalenesulfonamide has a higher melting point of 135.50 °C, while 1-naphthalenethiol is a liquid at room temperature with a melting point of 15 °C [1]. This 7.5 °C increase relative to the sulfonamide and 113 °C increase relative to the thiol reflects the intermediate oxidation state and hydrogen-bonding capacity of the sulfinamide functional group.

Physicochemical Properties Solid-State Chemistry Formulation

Hydrogen Bond Donor/Acceptor Profile and Predicted pKa Differentiation

The sulfinamide group (-S(=O)NH2) in 1-Naphthalenesulfinamide confers a distinct hydrogen-bonding profile and acidity compared to the sulfonamide (-S(=O)2NH2) group. The target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, with a predicted pKa of 9.40 . In contrast, 1-Naphthalenesulfonamide possesses 2 hydrogen bond donors and 3 acceptors, with a predicted pKa of approximately 10.10 for substituted analogs [1]. This difference in donor count and basicity directly influences solubility parameters and potential interactions with biological targets.

Molecular Interactions Solubility Medicinal Chemistry

Boiling Point and Density Differentiation for Process Engineering

For process-scale procurement, the predicted boiling point and density of 1-Naphthalenesulfinamide offer distinct handling parameters. The compound has a predicted boiling point of 426.4 °C and density of 1.38 g/cm³ . This is slightly higher than the boiling point of 1-naphthalenesulfonamide (423.8 °C) and significantly higher than that of 1-naphthalenethiol (285 °C) [1]. The density is comparable to the sulfonamide (1.4 g/cm³) but notably greater than the thiol (1.16 g/cm³), impacting solvent selection and separation processes.

Process Chemistry Purification Scale-up

Verified Application Scenarios for 1-Naphthalenesulfinamide Based on Quantitative Differentiation


Low-Temperature Flame Retardant Additive Development

Leverage the distinct thermal degradation profile of sulfinamides. Based on class-level evidence, 1-Naphthalenesulfinamide is expected to generate radical species at a significantly lower temperature (212 °C) compared to sulfonamides (266-290 °C) [1]. This property is directly applicable in the development of flame retardant systems for polypropylene and other polymers requiring early-stage radical quenching or polymer chain degradation at lower processing temperatures. Procurement should prioritize this compound over sulfonamide analogs when a lower activation threshold is required for material compatibility.

Intermediate Oxidation State Building Block in Organosulfur Synthesis

The sulfinamide functional group provides a unique reactivity handle not available with thiols or sulfonamides. The presence of a single S=O bond allows for subsequent oxidation to the sulfonamide or reduction to the sulfenamide, offering a versatile intermediate for complex molecule construction [1]. Researchers engaged in the synthesis of chiral sulfoxides or sulfinamide-based ligands should select 1-Naphthalenesulfinamide for its ability to access multiple sulfur oxidation states under controlled conditions, a synthetic flexibility not provided by the terminal oxidation states of thiol or sulfonamide analogs.

Crystallization and Solid-Form Screening with Modified Hydrogen-Bonding Network

The intermediate melting point (128 °C) and unique hydrogen-bond donor count (1 donor) of 1-Naphthalenesulfinamide differentiate it from both the higher-melting, dual-donor sulfonamide (135.5 °C) and the liquid thiol (15 °C) [2]. This physical property profile makes it a preferred candidate for co-crystallization screens and solid-form studies where a moderate melting point and a reduced hydrogen-bond donor capacity are required to modulate crystal packing and solubility compared to the more polar sulfonamide. Procurement should be guided by these specific solid-state requirements rather than assuming interchangeability with the sulfonamide.

Polymer Modification via Radical Generation Mechanism

For research into polymer grafting or crosslinking, the radical-generating mechanism of sulfinamides provides a functional advantage over the char-promoting pathway of sulfonamides [1]. Scientists investigating the modification of polymer backbones through radical intermediates should select 1-Naphthalenesulfinamide to exploit its capacity to generate highly reactive aminyl and sulfenyl radicals during thermal treatment. This application scenario is directly supported by the class-level mechanistic evidence and is not achievable with the non-radical sulfonamide decomposition pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthalenesulfinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.